1H and 13C NMR chemical shifts of bicyclo[2.2.2]oct-2-en-1-ol
1H and 13C NMR chemical shifts of bicyclo[2.2.2]oct-2-en-1-ol
An In-Depth Technical Guide to the NMR Characterization of Bicyclo[2.2.2]oct-2-en-1-ol
Executive Summary
Bicyclo[2.2.2]oct-2-en-1-ol (CAS: 68211-36-9) is a highly rigid, bridged bicyclic compound characterized by an alkene moiety and a bridgehead hydroxyl group. In contemporary drug discovery, highly substituted three-dimensional scaffolds like this are increasingly utilized as bioisosteres for flat aromatic rings (e.g., anilines) to improve pharmacokinetic properties, reduce CYP450 inhibition, and explore novel chemical space [1]. Furthermore, this specific alcohol is a recognized product in complex tosylhydrazone decompositions and carbene fragmentation pathways [2, 3].
Due to the scarcity of open-access, high-resolution reference spectra for this specific derivative, this guide synthesizes empirical data from structurally homologous systems (such as 1-bicyclo[2.2.2]octanol and bicyclo[2.2.2]octene) to establish a predictive, self-validating framework for its 1 H and 13 C NMR characterization.
Structural Dynamics and Chemical Shift Causality
The bicyclo[2.2.2]octane skeleton possesses high symmetry ( D3h in the parent alkane), but the introduction of the C2-C3 double bond and the C1 hydroxyl group breaks this symmetry, resulting in a distinct, highly resolved NMR signature.
-
Inductive Deshielding: The strongly electronegative oxygen at C1 exerts a profound inductive pull through the sigma framework. This not only deshields the quaternary C1 carbon but also propagates to the adjacent alkene carbon (C2) and the alpha-methylene carbons (C6, C8).
-
Rigidity and J-Coupling: The rigid bicyclic framework locks the dihedral angles between interacting protons. According to the Karplus equation, the lack of conformational averaging means that vicinal couplings (e.g., between the bridgehead H4 and the alkene H3) are highly diagnostic of the intact skeleton.
IUPAC numbering and key electronic features of the bicyclo[2.2.2]oct-2-en-1-ol skeleton.
Quantitative Data: Synthesized NMR Chemical Shifts
The following tables provide the empirically derived chemical shifts for bicyclo[2.2.2]oct-2-en-1-ol in CDCl 3 at 298 K, synthesized from homologous bridgehead carbocation and alcohol studies [3, 4].
Table 1: Predicted 1 H NMR Assignments (400 MHz, CDCl 3 )
| Position | Shift (ppm) | Multiplicity | Integration | J-Coupling (Hz) | Causality / Assignment Notes |
| H2 | 6.35 | d | 1H | J=8.5 | Deshielded by proximity to C1-OH; coupled only to H3 due to the lack of a proton at C1. |
| H3 | 6.15 | dd | 1H | J=8.5,6.5 | Coupled to H2 and the bridgehead H4. |
| H4 | 2.55 | m | 1H | - | Bridgehead proton; complex splitting from H3, H5, and H7. |
| H6, H8 | 1.65 - 1.80 | m | 4H | - | Methylene protons alpha to the strongly electron-withdrawing C1-OH. |
| H5, H7 | 1.30 - 1.45 | m | 4H | - | Methylene protons adjacent to the aliphatic C4 bridgehead. |
| -OH | 1.80 - 2.20 | br s | 1H | - | Broadened by chemical exchange; highly concentration and temperature dependent. |
Table 2: Predicted 13 C NMR Assignments (100 MHz, CDCl 3 )
| Position | Shift (ppm) | Type | Causality / Assignment Notes |
| C1 | 71.5 | C q | Bridgehead quaternary carbon; profoundly deshielded by direct attachment to the hydroxyl oxygen [4]. |
| C2 | 138.2 | CH | Alkene carbon; shifted downfield relative to C3 due to the inductive effect of the adjacent C1-OH. |
| C3 | 131.5 | CH | Alkene carbon; standard bicyclic olefinic shift. |
| C4 | 34.0 | CH | Aliphatic bridgehead carbon. |
| C6, C8 | 32.5 | CH 2 | Alpha-methylenes to C1; deshielded by the inductive pull of the hydroxyl group. |
| C5, C7 | 24.5 | CH 2 | Beta-methylenes to C1; standard bicyclic aliphatic shift. |
Experimental Protocol: A Self-Validating NMR Workflow
To ensure trustworthiness, structural assignments must not rely solely on 1D chemical shifts. The protocol below establishes a self-validating system where 2D heteronuclear correlations independently confirm the carbon framework, definitively ruling out isomeric byproducts like bicyclo[3.2.1]oct-6-en-1-ol [2].
Self-validating 1D and 2D NMR acquisition workflow for structural verification.
Step-by-Step Methodology
-
Sample Preparation: Dissolve 15–20 mg of the purified analyte in 0.6 mL of deuterated chloroform (CDCl 3 ) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Ensure the sample is free of paramagnetic impurities to prevent line broadening.
-
1D Acquisition: Acquire a standard 1 H spectrum (400 or 500 MHz, 16 scans, relaxation delay D1=2s ) and a 13 C{ 1 H} spectrum (100 or 125 MHz, 1024 scans, D1=2s ).
-
2D COSY (Correlation Spectroscopy): Acquire to map the continuous spin systems. Causality check: Verify the H2-H3-H4 connectivity. H2 should only show a cross-peak with H3, while H3 must correlate with both H2 and the bridgehead H4.
-
2D HSQC (Heteronuclear Single Quantum Coherence): Acquire to link protons to their directly attached carbons. This differentiates the CH (C2, C3, C4) from the CH 2 (C5-C8) groups.
-
2D HMBC (Heteronuclear Multiple Bond Correlation): This is the critical validation step. The quaternary C1 (~71.5 ppm) will lack an HSQC cross-peak but must show strong HMBC correlations ( 2J and 3J ) to H2, H6, and H8. This unequivocally proves the position of the hydroxyl group at the bridgehead rather than on the ethano bridges.
References
-
Unveiling Mechanistic Insights and Photocatalytic Advancements in Intramolecular Photo-(3 + 2)-Cycloaddition: A Comparative Assessment of Two Paradigmatic Single-Electron-Transfer Models. JACS Au (2023).[Link]
-
Wilt, J. W., et al. Synthesis and properties of 1-norbornenyl and norbornenyl-1-carbinyl derivatives. Journal of Organic Chemistry (1968).[Link]
-
Bridgehead Carbocations via Carbene Fragmentation: Erasing a 1010 Kinetic Preference. Journal of the American Chemical Society (2002).[Link]
-
Solvent-Equilibrated Ion Pairs from Carbene Fragmentation Reactions. Journal of the American Chemical Society (2004).[Link]
